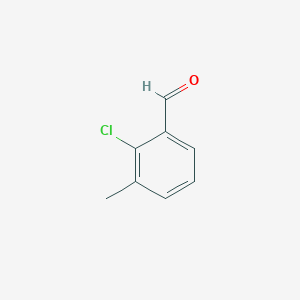

2-Chloro-3-methylbenzaldehyde

Beschreibung

Significance of Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of organic compounds. fiveable.menumberanalytics.comnumberanalytics.com Their importance is rooted in the reactivity of the aldehyde functional group, which allows for a multitude of chemical transformations. numberanalytics.com

The inherent reactivity of the aldehyde group makes aromatic aldehydes exceptionally versatile building blocks in synthetic chemistry. sigmaaldrich.com They readily undergo nucleophilic addition reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com This reactivity facilitates their use in a wide range of well-established reactions, including:

Oxidation: Aromatic aldehydes can be oxidized to form the corresponding carboxylic acids. molport.com

Reduction: They can be reduced to primary alcohols using agents like sodium borohydride (B1222165) or lithium aluminium hydride. molport.com

Condensation Reactions: These compounds participate in condensation reactions to create more complex structures like chalcones and various heterocyclic derivatives. numberanalytics.comwisdomlib.org

Cannizzaro Reaction: Aldehydes lacking alpha-hydrogens can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol. molport.com

This wide-ranging reactivity allows chemists to efficiently construct complex molecules for diverse applications, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnih.govsciepublish.com

Aromatic aldehydes are crucial precursors for a wide variety of chemical structures. wisdomlib.orgrsc.org Their functional group can be readily converted into other functionalities, making them a valuable starting point for multi-step syntheses. wisdomlib.org They are instrumental in creating valuable end-products and intermediates for high-value materials. nih.gov For instance, they are used in the synthesis of pharmaceuticals, dyes, polymers, and fragrances. fiveable.mesigmaaldrich.comnumberanalytics.com Furthermore, aromatic aldehydes are key starting materials in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. numberanalytics.com

Role as Versatile Building Blocks

Unique Structural Features and Reactivity Profile of 2-Chloro-3-methylbenzaldehyde

The chemical behavior of this compound is dictated by the interplay of its three substituents: the aldehyde, the chlorine atom, and the methyl group. The specific positioning of these groups on the benzene (B151609) ring creates a distinct electronic and steric environment that influences its reactivity.

Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.6 g/mol |

| CAS Number | 61563-28-8 |

| IUPAC Name | This compound |

Data sourced from biosynth.combldpharm.com

The reactivity of a substituted benzaldehyde (B42025) is governed by the electronic effects of its substituents. Substituents can either donate or withdraw electron density from the aromatic ring, affecting its reactivity towards electrophiles and the reactivity of the aldehyde group itself.

Chlorine (Halogen) Substituent: The chlorine atom is an ortho, para-directing deactivator. libretexts.org It exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). hrpatelpharmacy.co.in Because its inductive effect is stronger than its resonance effect, it deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.orghrpatelpharmacy.co.in However, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org

Methyl (Alkyl) Substituent: The methyl group is an ortho, para-directing activator. hrpatelpharmacy.co.in It donates electron density primarily through an inductive effect (+I), which stabilizes the carbocation intermediate formed during electrophilic substitution, particularly when the attack is at the ortho and para positions. hrpatelpharmacy.co.in

Combined Effect: In this compound, the activating methyl group and the deactivating chloro group have competing influences on the aromatic ring's electron density. The aldehyde group itself is a deactivating, meta-directing group. numberanalytics.comuomustansiriyah.edu.iq This complex interplay of electronic and steric factors results in a specific reactivity pattern for the molecule.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules like this compound. rsc.orgbeilstein-journals.org These studies can elucidate the electronic structure and predict how substituents will influence reaction outcomes.

For substituted benzaldehydes, DFT calculations can predict how electron-donating or electron-withdrawing groups affect the activation energy of reactions. rsc.org For example, a computational study on the chloroboration of substituted benzaldehydes showed that an o-CH₃ group led to a lower activation energy compared to unsubstituted benzaldehyde, while a m-CH₃ group resulted in a slightly higher activation energy. rsc.org Studies on other substituted benzaldehydes have shown that electron-withdrawing groups can enhance the reactivity of the aldehyde towards nucleophilic attack. nih.gov The Hammett plot, derived from experimental data and supported by computational analysis, often shows a V-shaped correlation for reactions of para-substituted benzaldehydes, indicating a change in the rate-limiting step depending on the electronic nature of the substituent. nih.gov Such theoretical insights are invaluable for rationalizing and predicting the chemical behavior of complex substituted aromatic aldehydes.

Influence of Halogen and Methyl Substituents on Aromatic Aldehyde Reactivity

Overview of Research Directions and Applications in Modern Chemistry

This compound serves as a valuable reagent and building block in various areas of chemical research. biosynth.com Its primary application lies in its use as a synthetic intermediate for creating more complex molecules with specific properties and functions.

A known synthetic route to this compound involves the reduction of 2-chloro-3-methylbenzoic acid to the corresponding benzyl (B1604629) alcohol, which is then oxidized to yield the target aldehyde. prepchem.com This and other isomeric forms of chloromethylbenzaldehyde are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.comnordmann.global For instance, substituted benzaldehydes are precursors for heterocyclic compounds, which are a major class of compounds in medicinal chemistry. uobaghdad.edu.iq The development of efficient synthetic methods for preparing substituted quinolines, an important heterocyclic scaffold, has utilized 2-chloro-3-formyl quinoline (B57606) derivatives, highlighting the utility of such chlorinated aldehydes. chemijournal.com

The compound and its isomers are also used in the development of new materials and in the fragrance industry. smolecule.com The ability to use these aldehydes as starting materials for a wide range of chemical transformations ensures their continued relevance in both academic and industrial chemical synthesis. nih.govmit.edu

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOLMLQWRYFRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560942 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-28-8 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Methylbenzaldehyde

Classical Approaches to Substituted Benzaldehyde (B42025) Synthesis

Traditional methods for the synthesis of substituted benzaldehydes often involve multi-step processes starting from readily available precursors. These routes, while established, typically rely on standard organic transformations.

Reduction of 2-Chloro-3-methylbenzoic Acid

One documented pathway to 2-Chloro-3-methylbenzaldehyde begins with the corresponding carboxylic acid, 2-chloro-3-methylbenzoic acid. This method involves a two-step sequence of reduction followed by oxidation.

The initial step in this classical synthesis involves the reduction of 2-chloro-3-methylbenzoic acid. The use of diborane (B8814927) (B₂H₆), typically in a tetrahydrofuran (B95107) (THF) solution, is an effective method for converting carboxylic acids into their corresponding primary alcohols. researchgate.net Diborane is a powerful reducing agent that selectively targets the carboxyl group, transforming it into a hydroxyl group to yield 2-chloro-3-methylbenzyl alcohol as an intermediate. rsc.org

Following the reduction, the intermediate 2-chloro-3-methylbenzyl alcohol is oxidized to the target aldehyde. rsc.org Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the conversion of benzylic alcohols to their corresponding aldehydes. This reagent is particularly useful as it tends not to over-oxidize the aldehyde to a carboxylic acid. The reaction is typically carried out in a chlorinated solvent such as methylene (B1212753) chloride. rsc.org

| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product | Solvent |

| Reduction | 2-Chloro-3-methylbenzoic acid | Diborane (B₂H₆) | 2-Chloro-3-methylbenzyl alcohol | Tetrahydrofuran (THF) |

| Oxidation | 2-Chloro-3-methylbenzyl alcohol | Activated Manganese Dioxide (MnO₂) | This compound | Methylene Chloride |

Diborane in Tetrahydrofuran for Alcohol Formation

Vilsmeier-Haack Formylation Strategies for Aromatic Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. pressbooks.pubchemguide.co.ukorganic-chemistry.org The reaction utilizes a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a chloroiminium ion, known as the Vilsmeier reagent. chemguide.co.uk This electrophilic species then attacks the activated aromatic ring, leading to the introduction of a formyl (-CHO) group after hydrolysis. chemguide.co.uk

For the synthesis of this compound, the logical starting material would be 2-chlorotoluene. However, the regiochemical outcome of the electrophilic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. Both the methyl group (-CH₃) and the chlorine atom (-Cl) are ortho-, para-directors. savemyexams.comlibretexts.org The methyl group is an activating group, while the chlorine atom is a deactivating group. savemyexams.comlibretexts.org The combined directing effects would primarily favor the substitution at positions para to the chlorine (position 5) and ortho/para to the methyl group (positions 4 and 6), making the formation of the this compound isomer less favored.

| Component | Description | Example |

| Substrate | Electron-rich aromatic compound | 2-Chlorotoluene |

| Formylating Agent | Vilsmeier Reagent (formed in situ) | Phosphorus oxychloride (POCl₃) + N,N-Dimethylformamide (DMF) |

| Intermediate | Iminium salt | Aryl iminium intermediate |

| Final Step | Hydrolysis | Addition of water |

Advanced and Green Chemistry Synthetic Routes

In response to the growing need for environmentally conscious chemical processes, significant research has focused on developing "green" synthetic methods. nih.gov These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. nih.govorganic-chemistry.org

Catalyst-Free and Solvent-Free Methodologies

A key area within green chemistry is the development of catalyst-free and solvent-free reactions. benthamdirect.combeilstein-journals.org These methods often involve the direct reaction of neat starting materials, typically with heating, to provide the desired products. libretexts.orgmdpi.com This approach drastically reduces the generation of solvent waste and eliminates the need for, at times, toxic and expensive catalysts. mdpi.com

While a specific catalyst-free synthesis for this compound is not prominently documented, the general principles are applicable to the synthesis of various aromatic aldehydes. beilstein-journals.org For instance, the oxidation of substituted toluenes to the corresponding aldehydes can sometimes be achieved under solvent-free conditions. mdpi.comyork.ac.uk These reactions can be promoted by simple means such as heat or light, and in some cases, utilize environmentally benign oxidants like molecular oxygen or nitrogen dioxide. rsc.orgnih.gov Such methodologies offer a more sustainable alternative to traditional synthetic routes that often employ stoichiometric amounts of hazardous reagents. organic-chemistry.org

| Methodology | Classical Approach | Green (Catalyst/Solvent-Free) Approach |

| Catalyst | Often required (e.g., Lewis acids, transition metals) | None required |

| Solvent | Typically uses organic solvents (e.g., chlorinated hydrocarbons, ethers) | None, or uses green solvents like water |

| Byproducts | Can generate significant chemical waste | Minimal waste generation |

| Energy Input | Can require prolonged heating or cooling | Often utilizes efficient heating (e.g., microwaves) or ambient conditions |

| Atom Economy | Can be lower due to multi-step processes and stoichiometric reagents | Generally higher, especially in one-pot reactions |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgscispace.com This approach can be particularly advantageous in the synthesis of substituted benzaldehydes. The application of microwave irradiation can facilitate various transformations, including the formation of heterocyclic compounds where a substituted benzaldehyde is a key reactant. arkat-usa.orgajrconline.orgafricanjournalofbiomedicalresearch.com For instance, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has been achieved by reacting an aromatic aldehyde with an amine and mercaptoacetic acid under microwave irradiation, significantly reducing reaction times. arkat-usa.org While direct microwave-assisted synthesis of this compound from a specific precursor is not extensively detailed in the provided results, the principles of microwave-assisted synthesis suggest its potential applicability in oxidation or formylation reactions leading to this compound, likely offering enhanced efficiency. scispace.comresearchgate.net

Biocatalysis in Aldehyde Production

Biocatalysis offers a green and highly selective alternative for the synthesis of aldehydes. sci-hub.se Enzymes, such as those from baker's yeast or specific oxidoreductases, can catalyze the transformation of various substrates into corresponding aldehydes or alcohols under mild conditions. researchgate.net For instance, norcoclaurine synthase (NCS) has been shown to accept various benzaldehydes as substrates for the stereoselective synthesis of (1S)-aryl-tetrahydroisoquinolines. d-nb.info While the wild-type enzyme may show limited tolerance for certain substituted benzaldehydes, directed evolution and the use of enzyme variants can significantly improve yields and enantioselectivity. sci-hub.sed-nb.info Studies have shown that the hydrophobicity and electronic parameters of substituents on the benzaldehyde ring can influence the catalytic activity of whole-cell biocatalysts like baker's yeast. researchgate.net Specifically, research on the biotransformation of benzaldehyde derivatives indicates that while increased hydrophobicity of a substituent can decrease catalytic activity, the electronic properties also play a crucial role. researchgate.net Transketolase (TK) is another enzyme that has been utilized to transform aromatic aldehydes into valuable chiral building blocks. ucl.ac.uk

Phase Transfer Catalysis in Synthetic Schemes

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wiley-vch.de This methodology is particularly useful for the oxidation of substituted benzaldehydes to their corresponding carboxylic acids using oxidizing agents like permanganate (B83412) or dichromate, which are typically soluble in water. researchgate.netchemijournal.com The phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the oxidant from the aqueous phase to the organic phase where the aldehyde is dissolved, enabling the reaction to proceed smoothly. researchgate.netchemijournal.com This technique offers several advantages, including the use of inexpensive and environmentally benign reagents, mild reaction conditions, and high product yields. chemijournal.comacsgcipr.org The choice of solvent and the specific phase transfer catalyst can significantly impact the reaction's efficiency. researchgate.net While the direct synthesis of this compound using PTC is not explicitly described, the reverse reaction, the oxidation of the aldehyde, is well-documented for similar compounds. This suggests the potential for adapting PTC conditions for reactions involving this specific aldehyde.

Exploration of Novel Reagents and Catalytic Systems

The development of novel reagents and catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of chemical syntheses.

Transition-Metal-Free Oxidative Transformations

In recent years, there has been a significant push towards developing transition-metal-free oxidative transformations to avoid the cost, toxicity, and environmental concerns associated with many metal catalysts. acs.org These methods often employ organic oxidants or environmentally benign oxidizing agents. For instance, the oxidation of aldehydes to nitriles has been achieved using copper acetate (B1210297) as a catalyst with aerial oxygen as the oxidant, representing an environmentally friendly approach. rsc.org While this example uses a transition metal, the drive is toward completely metal-free systems. google.com The synthesis of various heterocyclic compounds has been achieved through oxidative C-H bond functionalization using reagents like tert-butyl peroxybenzoate (TBPB) as an oxidant, which proceeds via a free-radical mechanism. researchgate.net Such strategies offer a powerful alternative for constructing complex molecules from simple precursors without relying on traditional transition metal catalysts.

Imidazolium Chlorozincate (II) Ionic Liquid Supported on Fe3O4 Nanoparticles

Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis. nih.gov When supported on magnetic nanoparticles like Fe3O4, they combine the advantages of ILs with the ease of separation and recyclability of heterogeneous catalysts. nih.govresearchgate.net A novel magnetic nanomaterial-immobilized Lewis acidic ionic liquid, 3-(3-(trimethoxysilyl)propyl)-1H-imidazol-3-ium chlorozincate (II) ionic liquid on the surface of Fe3O4 nanoparticles, has been synthesized and characterized. nih.gov This catalyst has demonstrated high efficiency in various organic transformations, such as the synthesis of benzoxanthenes and pyrroles. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in performance. nih.govrsc.org The use of such supported ionic liquids offers a promising and sustainable approach for various catalytic reactions, potentially including the synthesis of substituted aldehydes. nih.gov

Comparative Analysis of Synthetic Efficiency and Environmental Impact

A comparative analysis of the different synthetic methodologies for producing this compound highlights a trade-off between efficiency, cost, and environmental impact.

| Methodology | Key Advantages | Potential Drawbacks | Environmental Impact |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. arkat-usa.org | Requires specialized equipment. | Generally considered greener due to energy efficiency and reduced solvent use. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. sci-hub.se | Enzymes can be sensitive to reaction conditions, substrate scope may be limited. d-nb.info | Highly favorable due to the use of renewable catalysts and aqueous media. |

| Phase Transfer Catalysis | Use of inexpensive reagents, mild conditions, high yields for specific reactions. chemijournal.com | Catalyst can sometimes be difficult to separate from the product mixture. | Can be green, especially when using benign solvents and recyclable catalysts. acsgcipr.org |

| Novel Reagents/Catalysts | Can offer improved selectivity, efficiency, and greener profiles. rsc.org | New reagents and catalysts may be expensive or not widely available initially. | Varies greatly depending on the specific system, with a strong trend towards more environmentally friendly options. acs.org |

Table 1: Comparative Analysis of Synthetic Methodologies

Conventional heating methods often require longer reaction times and may lead to the formation of byproducts. In contrast, microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.net Biocatalysis stands out for its exceptional selectivity and mild, environmentally friendly conditions, though the enzymes' stability and substrate specificity can be limitations. sci-hub.sed-nb.info Phase transfer catalysis provides a practical method for reactions involving different phases and often uses inexpensive reagents, contributing to its economic viability. chemijournal.com The development of novel reagents, such as transition-metal-free systems and supported ionic liquids, represents the forefront of efforts to create highly efficient and sustainable synthetic routes. acs.orgnih.gov Ultimately, the choice of synthetic method will depend on a balance of factors including the desired scale of production, cost considerations, and the increasing importance of green chemistry principles.

Yield and Selectivity Considerations

The successful synthesis of this compound is contingent upon optimizing reaction yields and ensuring high selectivity to avoid the formation of unwanted isomers. Several synthetic pathways have been explored for this compound and its structural analogs.

One documented method involves a two-step process starting from 2-chloro-3-methylbenzoic acid. This precursor is first reduced using diborane in tetrahydrofuran to yield 2-chloro-3-methylbenzyl alcohol. Subsequent oxidation of this alcohol with activated magnesium dioxide in methylene chloride produces the target aldehyde, this compound. prepchem.com

Another viable approach is the formylation of an organometallic compound, such as a Grignard reagent. For instance, a method for preparing similar halomethylbenzaldehydes involves reacting a Grignard reagent, prepared from a dihalotoluene like 2-bromo-3-chlorotoluene (B1273141) and magnesium, with a formylating agent like N,N-dimethylformamide. google.com A documented synthesis of a related isomer using this Grignard pathway reported a yield of 51.2%. google.com

The following table summarizes research findings on the yields of synthetic routes for this compound and its isomers.

Table 1: Synthetic Yields for this compound and Related Isomers

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-methylbenzoic acid | 1. Diborane 2. Activated MnO₂ | This compound | Not specified | prepchem.com |

| 2-Bromo-3-chlorotoluene | 1. Mg 2. N,N-Dimethylformamide | This compound (by analogy) | 51.2% | google.com |

| 2-Chloro-6-fluorobenzaldehyde | 1. n-Butylamine 2. MeMgCl 3. Oxidation | 2-Chloro-6-methylbenzoic acid (via aldehyde) | 85% (overall) | researchgate.net |

| 4-Chloro-3-methylanisole | TiCl₄, Cl₂CH(OCH₃) | 3-Chloro-6-methoxy-2-methylbenzaldehyde | ~27% (isolated yield of desired isomer) | prepchem.com |

Atom Economy and Waste Minimization

From a green chemistry perspective, the ideal synthesis of this compound should not only be high-yielding but also have high atom economy and minimal waste production. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product.

Syntheses that rely on stoichiometric reagents, such as the oxidation of 2-chloro-3-methylbenzyl alcohol using manganese dioxide (MnO₂), tend to have lower atom economy. prepchem.com In this process, a significant amount of manganese-containing byproduct is generated. Similarly, the Grignard route generates stoichiometric quantities of magnesium salts as waste during the acidic workup step. google.com

Waste minimization strategies are therefore critical for the industrial viability and environmental sustainability of producing this compound. Key considerations include the choice of reagents and the management of byproducts. For instance, in the synthesis of a structurally related amino-chloro-methylbenzaldehyde, a method using MnO₂ generates manganese(II) hydroxide (B78521), a relatively non-toxic and easily filterable byproduct. This contrasts with other potential routes, such as nitro reduction, which can produce iron oxide sludge that requires more complex acid-neutralization steps for disposal.

Modern synthetic approaches increasingly focus on principles that enhance sustainability:

Catalytic Processes: The use of catalysts instead of stoichiometric reagents can dramatically improve atom economy and reduce waste.

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants together, can eliminate the waste associated with solvent use and recovery. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent and energy consumption and minimizes waste from purification steps. arkat-usa.org

The following table provides a comparative analysis of synthetic methodologies from an environmental standpoint.

Table 2: Environmental Considerations for Synthetic Routes

| Synthetic Route | Key Reagents/Process | Primary Byproducts | General Atom Economy | Reference |

|---|---|---|---|---|

| Oxidation of Alcohol | Manganese Dioxide (MnO₂) | Manganese oxides/hydroxides | Low | prepchem.com |

| Grignard Formylation | Magnesium (Mg), Acid Workup | Magnesium salts | Low | google.com |

| Catalytic Carbonylation | CO, Pd catalyst | Minimal from reagents (catalyst recovery needed) | High | researchgate.net |

While specific catalytic or solvent-free methods for this compound are not extensively documented, these principles guide the development of more sustainable chemical manufacturing processes. beilstein-journals.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes, including this compound. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reactions. The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring influences the reactivity of the carbonyl group.

Acetal (B89532) formation is a common method for protecting the aldehyde functional group during multi-step syntheses. researchgate.net This reversible reaction involves the addition of two equivalents of an alcohol to the aldehyde in the presence of an acid catalyst.

The acid-catalyzed reaction of this compound with alcohols or diols results in the formation of the corresponding acetal. The reaction typically begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. eudl.eu This is followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and deprotonation yields the stable acetal product. researchgate.net

Commonly used acid catalysts for acetalization include hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and various solid acid catalysts like H4[SiW12O40]. eudl.eursc.org The choice of alcohol can range from simple alcohols like methanol (B129727) to diols such as ethylene (B1197577) glycol, which form cyclic acetals (1,3-dioxolanes). rsc.org For instance, the reaction of 2-(3-chlorophenyl)-1,3-dioxolane, a related acetal, is a key step in the synthesis of 2-substituted 3-chlorobenzaldehydes. researchgate.net The acetalization of various substituted benzaldehydes with ethylene glycol has been shown to proceed efficiently, and it is expected that this compound would react similarly to form 2-(2-chloro-3-methylphenyl)-1,3-dioxolane. rsc.org

Table 1: Catalysts Used in Acetalization of Benzaldehydes

| Catalyst | Type | Reference |

| Hydrochloric Acid (HCl) | Brønsted Acid | eudl.eu |

| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | rsc.org |

| H4[SiW12O40] | Heteropoly Acid | rsc.org |

| Cobalt(II) Chloride (CoCl2) | Lewis Acid | researchgate.net |

| Ionic Liquids | Acidic Catalyst/Medium | google.com |

Computational studies, often employing ab initio methods, provide valuable insights into the reaction mechanism of acetalization. eudl.euresearchgate.net These studies help to elucidate the energy profile of the reaction, identifying transition states and intermediates. For substituted benzaldehydes, such as 3-chlorobenzaldehyde (B42229) and 2-methylbenzaldehyde (B42018), computational calculations have been performed to determine the most likely reaction pathway. researchgate.neteudl.eu

The mechanism involves several key steps:

Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon. eudl.eu

Nucleophilic attack by alcohol: The alcohol attacks the activated carbonyl carbon to form a tetrahedral hemiacetal. eudl.eu

Protonation and elimination of water: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (H2O). Its departure generates a resonance-stabilized carbocation. researchgate.net

Attack by a second alcohol molecule: A second molecule of alcohol attacks the carbocation.

Deprotonation: The final step is the loss of a proton to yield the acetal product. researchgate.net

Computational studies on 3-chlorobenzaldehyde show that the formation of the hemiacetal is energetically uphill, indicating its lability, while the final acetal product is at a lower energy state, confirming its stability. eudl.eu Similar studies on 2-methylbenzaldehyde also map out the reaction pathway through various intermediates. researchgate.net Although a specific computational study for this compound was not found, the principles derived from studies on closely related molecules like 2-chlorobenzaldehyde (B119727) and 3-chlorobenzaldehyde are applicable. researchgate.net The combined electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups would influence the energies of the intermediates and transition states, but the fundamental mechanistic steps would remain the same.

A significant transformation of aldehydes involves their reaction with hydroxylamines to form amides. This reaction represents an oxidative amidation process where the aldehyde is converted directly into an amide. acs.org

The electronic properties of substituents on both the aromatic aldehyde and the hydroxylamine (B1172632) have a notable impact on the yield of the resulting amide. acs.org Research on a variety of substituted benzaldehydes has shown that aldehydes with electron-withdrawing groups tend to give higher yields of the corresponding amide compared to those with electron-donating groups. acs.org For example, in a study reacting various benzaldehydes with N-phenylhydroxylamine, 2-chlorobenzaldehyde gave a 73% yield, whereas 2-methoxybenzaldehyde (B41997) (containing an electron-donating group) resulted in a lower yield of 66%. acs.org

This trend suggests that the presence of the electron-withdrawing chlorine atom on this compound would favor amide formation. While the methyl group is electron-donating, its effect is generally weaker than the inductive withdrawal of the chlorine. Therefore, this compound is expected to be a suitable substrate for this transformation, likely providing good to excellent yields. Similarly, the electronic nature of the substituent on the N-arylhydroxylamine also plays a role; electron-withdrawing groups on the hydroxylamine also lead to higher product yields. acs.org

Table 2: Effect of Substituents on Amide Synthesis Yield from Benzaldehydes

| Aldehyde | Substituent Type | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | Electron-Withdrawing | 73 | acs.org |

| 2-Nitrobenzaldehyde | Electron-Withdrawing | 68 | acs.org |

| 3-Chlorobenzaldehyde | Electron-Withdrawing | 75 | acs.org |

| 2-Methoxybenzaldehyde | Electron-Donating | 66 | acs.org |

| 3-Methylbenzaldehyde | Electron-Donating | 70 | acs.org |

| 4-Methylbenzaldehyde | Electron-Donating | 68 | acs.org |

Yields are for the reaction with N-phenylhydroxylamine under specific reported conditions. acs.org

The choice of base and solvent is critical for the successful synthesis of amides from aldehydes and hydroxylamines. In a method promoted by tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O), the presence of a base like potassium hydroxide (KOH) was found to be essential. acs.org The reaction proceeds through a nitrone intermediate, and the base facilitates the subsequent steps of the transformation. acs.org

Solvent choice also significantly affects the outcome. In one study, dichloromethane (B109758) (CH2Cl2) was used for the initial formation of the nitrone, while acetonitrile (B52724) (CH3CN) was used for the subsequent conversion to the amide. acs.org Other studies on related oxidative amidations have explored a range of solvents and bases. For example, in certain systems, dimethyl sulfoxide (B87167) (DMSO) was found to be a highly effective solvent, enhancing basicity. rsc.org In other protocols, various organic and inorganic bases such as potassium tert-butoxide, lithium hydroxide, and DBU have been screened, with their effectiveness being highly dependent on the specific reaction system. acs.orgnih.gov For the direct amidation of aldehydes with amines, bases like LiHMDS have been identified as ideal in nickel-catalyzed systems. mdpi.com The optimal conditions for the reaction of this compound would likely involve a polar aprotic solvent and a suitable inorganic or organic base to facilitate the formation and rearrangement of the key intermediates.

Reactivity and Transformation of 2 Chloro 3 Methylbenzaldehyde

The chemical behavior of 2-chloro-3-methylbenzaldehyde is dictated by the interplay of its three functional components: the aldehyde group, the chlorine atom, and the methyl group, all attached to a benzene (B151609) ring. These substituents influence the molecule's reactivity in various organic transformations, including condensation reactions at the aldehyde and electrophilic substitution on the aromatic ring.

Derivatives and Analogs of 2 Chloro 3 Methylbenzaldehyde

Structural Modification and Functionalization Studies

The reactivity of 2-chloro-3-methylbenzaldehyde is significantly influenced by the electronic properties of its substituents. The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. This electronic interplay governs the compound's behavior in various chemical reactions.

The inherent structure of this compound, which contains both an electron-donating methyl group and an electron-withdrawing chloro group, influences its reactivity. smolecule.com The methyl group, being an activating group, enhances the electron density in the benzene (B151609) ring, which can facilitate certain reactions. rsc.org Conversely, the electron-withdrawing nature of the chlorine atom can increase the acidity of the ortho-protons, a key factor in ortho-lithiation strategies for functionalization. researchgate.net

Studies on related benzaldehydes demonstrate how the introduction of further electron-withdrawing or electron-donating groups can modulate chemical reactivity. For instance, in reductive alkylation reactions, the presence and position of such groups on the benzaldehyde (B42025) ring affect product yields. researchgate.net Computational studies on substituted benzaldehydes have shown that strong electron-withdrawing groups like trifluoromethyl (CF3) can make the compound more reactive compared to those with weaker electron-withdrawing groups like fluorine. rsc.org The difluoromethyl (CF2H) group, for example, is noted for its capacity as a hydrogen bond donor, a feature that distinguishes it from other polyfluorinated groups. rsc.org

The synthesis of derivatives often involves leveraging these electronic effects. For example, the synthesis of 2-substituted 3-chlorobenzaldehydes can be achieved through an ortho-lithiation strategy, where the chlorine atom's electron-withdrawing effect plays a crucial role. researchgate.net Similarly, in the synthesis of chalcones, the electronic nature of substituents on the benzaldehyde ring can impact reaction outcomes. rsc.org

The synthesis of spirocyclic compounds, which contain two or more rings linked by a single common atom, can be achieved through various synthetic routes. usm.my One common method is the 1,3-dipolar cycloaddition reaction. usm.my Another approach involves a multi-component reaction, such as the Petrenko-Kritschenko piperidone synthesis, which combines an alkyl-1,3-acetonedicarboxylate, a benzaldehyde, and an amine to produce piperidone derivatives that can be precursors to spiro systems. lookchem.com

While direct synthesis of spirocyclic compounds from this compound is not extensively detailed in the provided context, related methodologies suggest its potential as a starting material. For instance, the synthesis of spiro compounds has been achieved through a one-pot, three-component reaction involving isatoic anhydride, an amine, and an aldehyde, yielding 2,3-dihydroquinazolin-4(1H)-ones. arkat-usa.org This method has been shown to be effective for a range of aldehydes. arkat-usa.org Additionally, the synthesis of dispiro pyrrolidines has been accomplished via 1,3-dipolar cycloaddition reactions. usm.my

Chalcones, which can be synthesized from benzaldehydes, are also used as intermediates in the synthesis of spirocyclic compounds through Diels-Alder reactions. researchgate.net

Introduction of Electron-Withdrawing and Electron-Donating Groups

Synthesis and Characterization of Novel Derivatives

The aldehyde functional group of this compound serves as a reactive handle for the synthesis of a wide array of novel derivatives, including Schiff bases and various heterocyclic compounds.

N'-substituted derivatives, particularly Schiff bases, are a significant class of compounds synthesized from this compound and its analogs. Schiff bases are formed by the condensation of an aromatic aldehyde with a primary amine. nih.govinternationaljournalcorner.com These reactions are often straightforward and result in the formation of an azomethine or imine group (-C=N-). nih.govinternationaljournalcorner.com

The synthesis of various Schiff base derivatives has been reported from substituted benzaldehydes. For example, new Schiff bases have been synthesized by reacting 2-chlorobenzaldehyde (B119727) with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.gov Similarly, Schiff base derivatives have been prepared from 2-amino-4-(4-chlorophenyl)–n-(3-furan-2-ylmethyl carboxamido) thiophenes and various substituted aryl aldehydes. ajrconline.org The characterization of these N'-substituted derivatives is typically carried out using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. nih.govajrconline.orgimpactfactor.org The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum. ajrconline.org

Piperidin-4-one derivatives are an important class of N-heterocycles that can be synthesized using benzaldehydes as starting materials. nih.gov A common method for their synthesis is a multi-component reaction, often a variation of the Mannich reaction. nih.govnih.govitmedicalteam.pl For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized by reacting a substituted benzaldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate (B1210297) in ethanol. nih.govnih.gov

Table of Synthesized Piperidin-4-one Derivatives

| Compound | Substituted Benzaldehyde Used | Molecular Formula | Key Spectroscopic Data | Melting Point (°C) |

|---|---|---|---|---|

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Benzaldehyde | C₁₈H₁₈ClNO | --- | --- |

| 3-chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-one | p-methylbenzaldehyde | C₂₀H₂₂ClNO | --- | --- |

Data sourced from references nih.govnih.gov. "---" indicates data not provided in the source.

While the direct synthesis of acridone (B373769) Schiff base derivatives from this compound is not explicitly detailed, the synthesis of Schiff bases from various aldehydes and amines is a well-established chemical transformation. internationaljournalcorner.com Schiff bases, characterized by the imine (-C=N-) functional group, are typically formed through the condensation of an aldehyde or ketone with a primary amine. internationaljournalcorner.com The synthesis of Schiff base derivatives of pyrimidine (B1678525) has been reported, which involves reacting an amino-pyrimidine with a substituted acetophenone (B1666503), followed by reaction with various benzaldehydes. impactfactor.orggrafiati.com These Schiff bases can then be further reacted to form other heterocyclic systems like β-lactams. impactfactor.orggrafiati.com

Benzimidazole (B57391) Derivatives

Benzimidazole and its derivatives are recognized for their wide spectrum of biological activities. researchgate.net The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with various aldehydes. umich.edurasayanjournal.co.in One common method involves the reaction between o-phenylenediamine and an aldehyde in the presence of a catalyst. rasayanjournal.co.in For instance, the reaction of o-phenylenediamine with aromatic aldehydes in the presence of cobalt (II) chloride hexahydrate as a catalyst provides a simple and efficient route to 2-arylbenzimidazoles. eijppr.com Another approach utilizes alum as a catalyst for the condensation reaction between o-phenylenediamine and an aldehyde. rasayanjournal.co.in Microwave-assisted synthesis in the absence of a solvent, using montmorillonite (B579905) K-10 as a support, has also been employed for the expeditious synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from o-phenylenediamines and aromatic aldehydes. eijppr.com

The synthesis of specific benzimidazole derivatives often starts from a substituted benzaldehyde. While the direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes for benzimidazoles using various substituted benzaldehydes are well-established. For example, the synthesis of some benzimidazole derivatives involved 4-methyl benzaldehyde as a starting material. researchgate.netijpsr.com The characterization of these synthesized compounds is typically performed using techniques such as IR, 1H NMR, and mass spectral data, along with elemental analysis. researchgate.netijpsr.com

Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are precursors to flavonoids and are known for a wide range of pharmacological properties. derpharmachemica.comnih.govnih.gov The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. derpharmachemica.comresearchgate.netresearchgate.net This reaction can be catalyzed by an acid or a base. unmul.ac.id

Specifically, new chalcone derivatives have been synthesized from 2-chloro-8-methoxy-quinoline-3-carbaldehyde and various substituted acetophenones via Claisen-Schmidt condensation. researchgate.net Another study describes the synthesis of chalcone derivatives by reacting 2-hydroxy-5-chloro acetophenone with 3,4-dimethoxy benzaldehyde. unmul.ac.id The resulting chalcones can then be used to synthesize other heterocyclic compounds. The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drug candidates.

Correlations with Biological Activities

SAR studies on benzimidazole derivatives have indicated that the nature and position of substituents on the benzimidazole ring play a significant role in their biological activity. For instance, studies on the anticonvulsant activity of benzimidazole derivatives have shown that compounds with electron-withdrawing groups tend to exhibit better activity than those with electron-donating groups.

In the case of chalcones, the presence of different substituents on the aromatic rings can significantly modulate their biological activities. For example, a study on the toxicity of a chalcone derivative, 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone, suggested that the presence of a halogen (an electron-withdrawing group) on one of the aromatic rings can reduce the electron distribution to the ethylene (B1197577) group, thereby affecting its biological activity. unmul.ac.id Another study on diindolylmethane derivatives, which can be synthesized from substituted benzaldehydes, showed that modifications to the aromatic rings influenced their binding affinity to cannabinoid receptors. d-nb.info

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) modeling is a computational approach used to predict the toxicity of chemicals based on their molecular structure. jmaterenvironsci.com These models are developed by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined toxicity. jmaterenvironsci.comresearchgate.net

For aromatic aldehydes, QSTR studies have been conducted to predict their acute toxicity against organisms like Tetrahymena pyriformis. jmaterenvironsci.comresearchgate.net These studies utilize various molecular descriptors, including electronic and topological parameters, which can be calculated using computational chemistry methods like Density Functional Theory (DFT). jmaterenvironsci.comresearchgate.net The resulting models can then be used to predict the toxicity of new or untested aromatic aldehydes. jmaterenvironsci.com One study included 6-Chloro-2-fluoro-3-methylbenzaldehyde in a set of 77 aromatic aldehydes to develop a QSTR model for their acute toxicity. researchgate.net The maximum acceptor superdelocalizability (Amax) is an important parameter in these models, as it accounts for the interaction of the aldehydes with biological macromolecules. socialresearchfoundation.com

Molecular Docking and In Silico ADMET Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. orientjchem.org This method is instrumental in drug discovery for understanding drug-receptor interactions and for virtual screening of compound libraries. orientjchem.orgresearchgate.net For instance, molecular docking studies have been performed on derivatives of 2-chloro-N,N-diphenylacetamide to investigate their binding to cyclooxygenase (COX) enzymes, which are targets for analgesic drugs. orientjchem.org Similarly, docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which can be considered derivatives of this compound, have been used to evaluate their potential as anti-cancer agents by examining their interactions with specific protein targets. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool in drug development. afjbs.com It allows for the early assessment of the pharmacokinetic and toxicological properties of a compound. afjbs.comnih.gov These predictions help in identifying potential liabilities of a drug candidate before it enters more advanced and costly stages of development. mdpi.com For example, in silico ADMET studies have been conducted on sulfonamide derivatives to evaluate their drug-likeness and pharmacokinetic properties. nih.gov The prediction of parameters such as water solubility, intestinal absorption, blood-brain barrier permeability, and potential toxicity (e.g., mutagenicity and hepatotoxicity) provides valuable insights for the optimization of lead compounds. afjbs.com

Advanced Characterization Techniques in Research on 2 Chloro 3 Methylbenzaldehyde and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-Chloro-3-methylbenzaldehyde and its derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can deduce detailed structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the hydrogen and carbon skeletons, respectively, while 2D NMR techniques establish connectivity between atoms.

For this compound, the ¹H NMR spectrum is expected to show a singlet for the aldehydic proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons would appear in the δ 7.0-8.0 ppm region, with their splitting patterns revealing their relative positions on the benzene (B151609) ring. A singlet for the methyl group (-CH₃) protons would be observed in the upfield region (around δ 2.5 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be the most deshielded, appearing around δ 190 ppm. The aromatic carbons would resonate between δ 120-140 ppm, and the methyl carbon would give a signal at approximately δ 20 ppm.

While specific data for the parent compound is not extensively published, detailed NMR studies have been conducted on its derivatives, such as Schiff bases. For example, in the synthesis of Schiff base derivatives of 2-chlorobenzaldehyde (B119727), the ¹H NMR signals for methyl protons are observed between 2.528–3.064 ppm, and aromatic protons resonate in the range of 6.863–8.412 ppm. nih.gov In another study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, a derivative, the methyl group protons appear as a singlet at 1.43 ppm, while the aromatic protons are observed as a multiplet between 7.33-7.50 ppm. mdpi.com

Combining 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for unambiguous assignment of all proton and carbon signals, confirming the precise connectivity within complex derivatives. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data for 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one mdpi.com

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 1.43 | Singlet | CH₃ |

| ¹H | 1.70 | Singlet | NH |

| ¹H | 2.51–2.54 | Doublet of Doublets | H(5a) |

| ¹H | 3.45–4.0 | Doublet of Doublets | H(5e) |

| ¹H | 3.93 | Singlet | H(2) |

| ¹H | 4.03–4.06 | Doublet of Doublets | H(6) |

| ¹H | 7.33–7.50 | Multiplet | Aromatic Protons |

| ¹³C | 21.92 | - | CH₃ |

| ¹³C | 45.24 | - | C-5 |

| ¹³C | 60.54 | - | C-6 |

| ¹³C | 68.92 | - | C-2 |

| ¹³C | 71.31 | - | C-3 |

| ¹³C | 128.04–130.55 | - | Aromatic Carbons |

| ¹³C | 133.93–140.41 | - | Aromatic Carbons (ipso) |

| ¹³C | 201.73 | - | C=O |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde is typically observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while the C-H stretching of the methyl group and aromatic ring are found around 2900-3100 cm⁻¹. The C-Cl stretch would produce a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Studies on related derivatives confirm these assignments. For instance, the IR spectrum of 2-chloro-3-(3'-methyl benzylidene)-8-methyl quinoline (B57606), a Schiff base derivative, shows bands at 1622 cm⁻¹ (C=N imine), 2925 cm⁻¹ (-CH₃), 1588 cm⁻¹ (aromatic C=C), and 776 cm⁻¹ (C-Cl). chemijournal.com

Table 2: Expected and Observed IR Absorption Bands for Benzaldehyde (B42025) Derivatives

| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Example Compound Data (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1690–1715 | 1715.63 (in a piperidone derivative) mdpi.com |

| Aldehyde (C-H) | Stretch | 2700-2900 | - |

| Aromatic (C=C) | Stretch | 1450–1600 | 1588 (in a quinoline derivative) chemijournal.com |

| Methyl (C-H) | Stretch | 2850–2960 | 2925 (in a quinoline derivative) chemijournal.com |

| C-Cl | Stretch | 600–800 | 799.88 (in a piperidone derivative) mdpi.com |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electrospray ionization (ESI-MS) is a soft ionization technique often used for analyzing derivatives.

For this compound (C₈H₇ClO), the molecular weight is approximately 154.59 g/mol . nih.govchemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 154 and a characteristic isotopic peak (M+2)⁺ at m/z 156 with about one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of the aldehydic proton ([M-H]⁺), the formyl radical ([M-CHO]⁺), or a chlorine atom ([M-Cl]⁺).

ESI-MS is particularly useful for characterizing derivatives. In a study of a Schiff base derived from 2-chlorobenzaldehyde, liquid chromatography–mass spectrometry was used to confirm the structure of the synthesized compound. nih.gov For the derivative 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the low-resolution mass spectrum (LRMS) using ESI showed the protonated molecular ion [M+H]⁺ at m/z 368.1, confirming its molecular mass. mdpi.com

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 155.02582 | 125.5 |

| [M+Na]⁺ | 177.00776 | 136.4 |

| [M-H]⁻ | 153.01126 | 129.9 |

| [M+NH₄]⁺ | 172.05236 | 148.1 |

| [M]⁺ | 154.01799 | 128.6 |

Crystallographic Analysis

Crystallographic techniques provide definitive information about the solid-state structure of a compound, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been extensively applied to derivatives of this compound to confirm their structure and stereochemistry.

For example, the crystal structure of N,N'-bis(3-chloro-2-methylsalicylidene)-1,4-butanediamine, a Schiff base synthesized from a related salicylaldehyde, was determined by XRD. researchgate.net The analysis revealed that the compound crystallizes in the triclinic system and provided exact measurements of bond lengths and angles within the molecule. researchgate.net Similarly, research on stilbene (B7821643) derivatives has utilized XRD to uncover polymorphism, where a compound like 2-chloro-3,4-dimethoxy-4′-nitrostilbene can crystallize in different space groups (P2₁/c and P2₁), leading to different packing arrangements and physical properties. rsc.org These studies confirm the E-configuration of double bonds and the planarity or torsion angles between aromatic rings. researchgate.netrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. It maps different close contacts (e.g., hydrogen bonds, halogen bonds, van der Waals forces) on the molecular surface.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide profound insights into the behavior of molecules, circumventing the need for purely empirical investigation. For this compound and its derivatives, these techniques are invaluable for understanding electronic structure, reactivity, and potential interactions, guiding further experimental research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. It is frequently employed to predict the optimized geometry, electronic properties, and reactivity of aromatic aldehydes. mdpi.comresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G'(d,p), can determine the most stable three-dimensional arrangement of its atoms. mdpi.comiucr.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The geometry is influenced by the electronic effects of the chloro, methyl, and aldehyde groups, and their positions on the benzene ring. The aldehyde group is an electron-withdrawing group, while the methyl group is electron-donating. The chlorine atom has a dual role, withdrawing electron density through induction and donating through resonance. DFT analysis quantifies these effects, revealing how they modulate the aromatic system and the reactivity of the aldehyde functional group. For instance, a thorough analysis of chloro-benzaldehydes using DFT has been identified as an area requiring more research to fully understand their electronic structure properties. mdpi.comresearchgate.net The combination of DFT calculations with experimental results, such as IR spectroscopy, allows for a comprehensive understanding of the molecule's vibrational modes.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Chlorobenzaldehyde (Calculated via DFT) Note: This table presents data for a related compound, m-chlorobenzaldehyde, to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C1-C2 | 1.402 | Bond Angles | C6-C1-C2 | 119.8 |

| C2-C3 | 1.391 | C1-C2-C3 | 120.3 | ||

| C3-C4 | 1.394 | C2-C3-C4 | 120.1 | ||

| C4-C5 | 1.396 | C3-C4-C5 | 119.3 | ||

| C5-C6 | 1.391 | C4-C5-C6 | 120.9 | ||

| C1-H8 | 1.084 | C5-C6-C1 | 119.6 | ||

| C1-C7 | 1.488 | C2-C1-C7 | 121.3 | ||

| C7-O14 | 1.215 | O14-C7-H15 | 120.5 | ||

| C3-Cl10 | 1.751 | C4-C3-Cl10 | 119.2 |

Data adapted from studies on m-chlorobenzaldehyde. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a visualization technique that maps the electrostatic potential onto the electron density surface of a molecule. informahealthcare.com It is highly effective for identifying the reactive sites for electrophilic and nucleophilic attacks. ajol.info The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. iucr.org

For this compound, an MEP analysis would predict specific regions of reactivity:

Negative Potential: The most significant negative potential (red or yellow) is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. mdpi.comresearchgate.net This makes it the primary site for electrophilic attack and protonation. The region around the chlorine atom would also exhibit negative potential. mdpi.com

Positive Potential: The hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic ring are expected to be regions of positive potential (blue), making them susceptible to nucleophilic attack. iucr.org

MEP analysis provides a visual guide to the molecule's polarity and its reactive behavior in intermolecular interactions. informahealthcare.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, as the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity, while the LUMO, the orbital that is most likely to accept electrons, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. ajol.infoiucr.org

A small HOMO-LUMO gap suggests that the molecule is highly polarizable, has high chemical reactivity, and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org Such molecules are often referred to as "soft." iucr.org

A large HOMO-LUMO gap indicates high stability and lower reactivity, characteristic of "hard" molecules. iucr.org

FMO analysis for this compound or its derivatives allows for the calculation of various quantum chemical descriptors that quantify its reactivity. scienceopen.com This analysis is vital for predicting how the molecule will behave in reactions like cycloadditions or electrophilic/nucleophilic substitutions. iucr.orgresearchgate.net

Table 2: Representative Quantum Chemical Descriptors for a Schiff Base Derivative of a Substituted Chlorobenzaldehyde Note: This table presents data for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol to illustrate the parameters derived from FMO analysis.

| Parameter | Symbol | Definition | Representative Value (eV) |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.270 |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.069 |

| Ionization Potential | IP | -EHOMO | 6.270 |

| Electron Affinity | EA | -ELUMO | 2.201 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.035 |

| Chemical Softness | S | 1 / (2η) | 0.246 |

| Electronegativity | χ | (IP + EA) / 2 | 4.236 |

Data derived from a study on a related Schiff base. iucr.orgscienceopen.com

Ab Initio Studies on Reaction Mechanisms

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. asianpubs.org These methods are particularly useful for elucidating complex reaction mechanisms by calculating the energy profiles of reaction pathways, including reactants, transition states, intermediates, and products. researchgate.net

For a compound like this compound, ab initio studies could be used to investigate various reactions. A relevant example is the acetalization reaction, where an aldehyde reacts with an alcohol in the presence of an acid catalyst. researchgate.net An ab initio study, perhaps using a 6-31G* basis set, could map the entire reaction pathway. asianpubs.orgresearchgate.net

The study would involve:

Geometry Optimization: Calculating the lowest energy structure for the reactant (this compound), the alcohol, the catalyst, all proposed intermediates (such as a hemiacetal), and the final acetal (B89532) product. researchgate.net

Transition State Search: Identifying the high-energy transition state structures that connect the reactants, intermediates, and products.

Such studies provide a detailed, step-by-step understanding of how substitutions on the benzaldehyde ring influence the reaction mechanism and kinetics. researchgate.net

Molecular Dynamics Simulations (Hypothetical Applications)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. uq.edu.au While DFT and ab initio methods often focus on static structures and single reaction steps, MD provides insights into the dynamic behavior of molecules at a given temperature, including conformational changes and intermolecular interactions. nih.gov

Although specific MD simulations on this compound are not prominently documented, several hypothetical applications can be proposed based on studies of similar molecules:

Interaction with Biological Targets: If a derivative of this compound was identified as a potential drug candidate, MD simulations could be used to study its binding to a target protein or enzyme. biorxiv.org The simulation would track the stability of the ligand-receptor complex, identify key hydrogen bonds and other non-covalent interactions, and observe any conformational changes in the protein upon binding. nih.gov This information is crucial for understanding the basis of its biological activity and for optimizing its structure to improve affinity and efficacy.

Solvation Effects: MD simulations can model how this compound behaves in different solvents. By simulating the molecule in a box of water or an organic solvent, one can study its solubility, diffusion, and the structure of the solvent molecules around it. This is important for designing reaction conditions or formulation strategies.

Polymer Interactions: In materials science, if this compound were used as a monomer or additive in a polymer, MD simulations could predict how it integrates into the polymer matrix and affects the material's bulk properties, such as flexibility and thermal stability.

These simulations provide a dynamic picture that complements the static information from other computational methods, offering a more complete understanding of the molecule's behavior in a realistic environment. uq.edu.au

Applications of 2 Chloro 3 Methylbenzaldehyde in Targeted Synthesis

Building Block in Pharmaceutical Research

The unique electronic and steric properties imparted by the substituents on the benzaldehyde (B42025) ring make 2-Chloro-3-methylbenzaldehyde a useful starting material in medicinal chemistry for the development of novel therapeutic agents.

This compound has been identified as a key reactant in the synthesis of compounds with potential anticancer properties. Specifically, it is used in the preparation of isoquinoline (B145761) derivatives that act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R). google.com The IGF-1R signaling pathway is a significant target in oncology research because of its role in cell proliferation and survival. The inhibition of this receptor is a strategy for developing new cancer therapies. A patent details the use of this compound as one of the starting materials for creating these specialized isoquinoline inhibitors. google.com While various substituted benzaldehydes are used to create chalcones and Schiff bases with cytotoxic activities against cancer cell lines, the documented role of this compound is notable in the context of targeted therapy through IGF-1R inhibition. nih.govresearchgate.net

| Application Area | Compound Class Synthesized | Therapeutic Target | Reference |

| Anticancer Research | Isoquinolines | IGF-1R | google.com |

The development of new antiepileptic drugs is an ongoing area of pharmaceutical research, with a focus on creating agents that are more effective and have fewer side effects. semanticscholar.org Various derivatives synthesized from substituted aromatic aldehydes, such as azetidinones and thiadiazoles, have been evaluated for their anticonvulsant potential. ajol.inforesearchgate.net For instance, research has shown that derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. mdpi.com Similarly, benzothiazole (B30560) derivatives prepared from substituted aromatic aldehydes have shown promise in preclinical anticonvulsant screening. sarpublication.com However, specific studies detailing the direct use of this compound as a precursor for anticonvulsant agents have not been prominently featured in available research.

Substituted benzaldehydes are common precursors for a wide array of heterocyclic compounds and Schiff bases that exhibit antimicrobial and antifungal activities. nih.govinternationaljournalcorner.comaston.ac.uk The resulting molecules, such as pyrazoles, azetidinones, and benzimidazoles, are often screened for their efficacy against various pathogens. phytojournal.comresearchgate.netresearchgate.net For example, pyrazole (B372694) derivatives synthesized from substituted benzaldehydes have demonstrated potential as antifungal agents. phytojournal.comresearchgate.net Likewise, structurally related compounds like 3-Chloro-6-hydroxy-2-methylbenzaldehyde are noted for their potential antimicrobial properties. smolecule.com Thiosemicarbazone derivatives are another class of compounds known for antifungal activity, synthesized from aldehydes. nih.gov While the broader class of substituted benzaldehydes is widely used in this field, specific research focusing on antimicrobial or antifungal compounds derived directly from this compound is not extensively documented.

Salicylic (B10762653) acid derivatives and chalcones are two major classes of compounds investigated for anti-inflammatory properties. nih.govresearchgate.net Chalcones, which are precursors to flavonoids, can be synthesized through the condensation of a substituted benzaldehyde with an acetophenone (B1666503). mdpi.com Studies have shown that the nature and position of substituents on the aldehyde ring can significantly influence the anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). nih.govresearchgate.net For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was synthesized and showed anti-inflammatory effects in preclinical models. nih.gov Despite the established role of substituted benzaldehydes in synthesizing anti-inflammatory molecules, direct applications of this compound for this purpose are not specifically detailed in the surveyed scientific literature.

Development of Antimicrobial and Antifungal Compounds

Applications in Agrochemical Research

In the field of agrochemicals, substituted benzaldehydes serve as crucial intermediates for synthesizing pesticides and herbicides. The chemical scaffold provided by compounds like this compound can be elaborated to produce active ingredients for crop protection. For example, a structurally similar compound, 2-chloro-4-hydroxy-3-methyl-benzaldehyde, is explicitly mentioned as a precursor for developing pesticides and herbicides. evitachem.com Furthermore, other related intermediates such as 2-amino-5-chloro-3-methylbenzaldehyde (B170254) are also utilized in the synthesis of agrochemicals. These examples highlight the utility of the chloro-methyl-benzaldehyde motif in creating molecules for agrochemical applications.

Materials Science Applications

In materials science, substituted benzaldehydes are employed in the synthesis of various functional materials, including dyes and polymers. smolecule.comevitachem.com The reactive aldehyde group allows for condensation reactions to form larger, often conjugated systems that can exhibit color or other useful material properties. For instance, certain benzaldehyde derivatives are used in producing dyes due to their ability to form colored complexes. evitachem.com The broader category of organic building blocks, which includes compounds like 2-Chloro-6-fluoro-3-methylbenzaldehyde, is integral to the development of new materials. bldpharm.com While these applications suggest a potential role for this compound in materials science, specific examples of its use are not widely reported.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of 2-Chloro-3-methylbenzaldehyde often relies on multi-step procedures. One established method involves the reduction of 2-chloro-3-methylbenzoic acid with diborane (B8814927), followed by the oxidation of the resulting benzyl (B1604629) alcohol. prepchem.com Another route proceeds from 2-chloro-6-fluorobenzaldehyde, which is first converted to an imine, then treated with a methylmagnesium chloride Grignard reagent, and finally hydrolyzed to yield the target aldehyde. acs.orgresearchgate.net

Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies. Key challenges and directions include:

Catalytic C-H Functionalization: Direct, late-stage formylation of 2-chloro-1,3-dimethylbenzene (B1203680) would be an ideal, atom-economical route. Research into selective C-H oxidation using heterogeneous or homogeneous catalysis could provide a breakthrough.

Green Oxidation Methods: Exploring greener oxidizing agents to convert (2-chloro-3-methylphenyl)methanol (B3024949) to the aldehyde is crucial. The use of catalysts like copper oxide nanoparticles supported on activated carbon, which has proven effective for related transformations, could be a promising sustainable approach. acs.org

Flow Chemistry: Implementing continuous-flow reactors for the synthesis could enhance safety, improve yield, and allow for easier scalability compared to traditional batch processes. This is particularly relevant for managing potentially hazardous reagents or exothermic reactions.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Direct C-H Formylation | High atom economy, reduced steps | Regioselectivity, catalyst development |

| Green Oxidation | Reduced waste, safer reagents | Catalyst efficiency and stability |

| Flow Chemistry | Enhanced safety, scalability, control | Initial setup cost, process optimization |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is primarily dictated by its aldehyde group and the substituents on the benzene (B151609) ring. Known reactions include reduction to the corresponding alcohol, oxidation to carboxylic acid, and nucleophilic substitution of the chlorine atom. evitachem.com The aldehyde can also participate in condensation and Grignard reactions. evitachem.combiosynth.com